



# Preparation of 10:1 Phosphatidylserine-Containing Bicelles for Structural Biology Applications

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Compound of Interest		
Compound Name:	10:0 PS	
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**Application Note and Protocols** 

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Bicelles, or bilayered mixed micelles, are versatile model membrane systems that have become indispensable tools in structural biology, particularly for the study of membrane proteins by solution and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] [4] These discoidal structures are typically formed by a mixture of a long-chain phospholipid, which forms a planar bilayered region, and a short-chain phospholipid or detergent that shields the hydrophobic edges of the bilayer.[5] The size and properties of bicelles can be tuned by altering the molar ratio of the long-chain to short-chain lipid, known as the 'g' ratio.[6]

Incorporating negatively charged phospholipids, such as 1,2-dimyristoyl-sn-glycero-3-phospho-L-serine (DMPS), into the bicelle composition can enhance the stability of reconstituted membrane proteins and more closely mimic the charge characteristics of biological membranes.[7] This application note provides a detailed protocol for the preparation and characterization of bicelles with a 10:1 molar ratio of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) to DMPS in the long-chain lipid component, suitable for structural biology studies.



## **Materials and Reagents**

The selection of high-purity lipids is critical for the formation of stable and homogenous bicelles.

Component	Full Name	Supplier Example	Purity	Storage
Long-Chain Phospholipid (PC)	1,2-dimyristoyl- sn-glycero-3- phosphocholine	GoldBio, Abcam, Sigma-Aldrich, Cayman Chemical	>98%	-20°C
Long-Chain Phospholipid (PS)	1,2-dimyristoyl- sn-glycero-3- phospho-L- serine	MedchemExpres s, AVT Pharmaceutical, Sigma-Aldrich, Cayman Chemical	>95%	-20°C
Short-Chain Phospholipid	1,2-dihexanoyl- sn-glycero-3- phosphocholine	Cayman Chemical, Sigma-Aldrich	>99%	-20°C
Buffer Components	e.g., Tris, HEPES, NaCl, EDTA	N/A	Molecular Biology Grade	Room Temperature
Deuterium Oxide (D <sub>2</sub> O)	N/A	N/A	99.9%	Room Temperature
Organic Solvents	Chloroform, Methanol	N/A	HPLC Grade	Room Temperature

## **Experimental Protocols**

# Protocol 1: Preparation of 10:1 PS-Containing Bicelles (q = 0.5)

This protocol describes the preparation of small, isotropically tumbling bicelles suitable for solution NMR studies.



#### 1. Lipid Stock Solution Preparation:

- In a clean glass vial, dissolve the appropriate amounts of DMPC and DMPS in chloroform to achieve a 10:1 molar ratio.
- Thoroughly mix the lipids by vortexing.
- Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
- To ensure complete removal of the organic solvent, place the vial under high vacuum for at least 2 hours.
- 2. Hydration of the Lipid Film:
- Prepare the desired buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4). For NMR studies, the buffer should be prepared with 90% H<sub>2</sub>O and 10% D<sub>2</sub>O.
- Add the appropriate volume of buffer to the dried lipid film to achieve the desired final lipid concentration.
- Hydrate the lipid film by vortexing, followed by several freeze-thaw cycles. This involves
  immersing the vial in liquid nitrogen until frozen and then thawing in a warm water bath.
   Repeat this process 5-10 times to facilitate the formation of multilamellar vesicles.
- 3. Formation of Bicelles:
- Add the required amount of the short-chain lipid, DHPC, to the hydrated lipid mixture to achieve the target q-ratio of 0.5.
- Gently mix the sample until the solution becomes clear, which indicates the formation of bicelles. This process can be expedited by gentle warming and vortexing.
- 4. Sample Characterization:
- The size and homogeneity of the prepared bicelles can be assessed using Dynamic Light Scattering (DLS).



• <sup>31</sup>P-NMR spectroscopy can be used to confirm the formation of bicelles and to assess their phase behavior.

# Protocol 2: Reconstitution of a Membrane Protein into PS-Containing Bicelles

This protocol outlines the procedure for incorporating a detergent-solubilized membrane protein into the pre-formed PS-containing bicelles.

- 1. Preparation of Protein and Bicelles:
- Prepare the 10:1 PS-containing bicelles as described in Protocol 1.
- The purified membrane protein should be in a detergent solution compatible with the bicelle preparation (e.g., a low concentration of a mild detergent).

#### 2. Protein Reconstitution:

- Mix the detergent-solubilized membrane protein with the pre-formed bicelle solution. The optimal protein-to-lipid ratio will need to be determined empirically for each protein.
- Incubate the mixture at a temperature above the phase transition temperature of the long-chain lipids (for DMPC, this is 23°C) for a period of time to allow for detergent removal and protein incorporation into the bicelles.
- Detergent can be removed by dialysis, size-exclusion chromatography, or by using biobeads.
- 3. Characterization of the Reconstituted System:
- The successful reconstitution and the monodispersity of the protein-bicelle complex can be verified by size-exclusion chromatography.
- Functional assays should be performed to ensure that the protein retains its activity after reconstitution.



• NMR spectroscopy can then be used to study the structure and dynamics of the membrane protein within the bicelle environment.

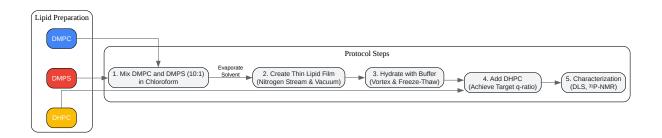
## **Data Presentation**

The following table summarizes the key quantitative parameters for the preparation of 10:1 PS-containing bicelles.

Parameter	Value	Description
Long-Chain Lipid Composition	DMPC:DMPS = 10:1 (molar ratio)	The ratio of the zwitterionic to anionic phospholipid in the bilayer region.
q-ratio	0.5 - 5.0	The molar ratio of total long-chain lipids (DMPC + DMPS) to the short-chain lipid (DHPC). Lower q-ratios (e.g., 0.5) are suitable for isotropic bicelles in solution NMR, while higher q-ratios (e.g., >2.5) can lead to magnetically alignable bicelles for solid-state NMR.[8][9]
Total Lipid Concentration	5% - 25% (w/v)	The total concentration of all lipids in the final preparation. Higher concentrations are often used for NMR studies.
Temperature	Above the T <sub>m</sub> of the long-chain lipid	For DMPC-containing bicelles, the preparation and experiments should be conducted above 23°C to ensure the lipids are in the liquid-crystalline phase.[10]

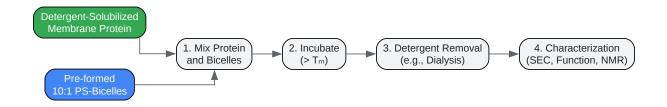
## **Visualizations**





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Caption: Workflow for the preparation of 10:1 PS-containing bicelles.



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Caption: Workflow for membrane protein reconstitution into PS-bicelles.

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### Methodological & Application





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